5,6,7,8-Tetrahydroquinolin-2-amine
Overview
Description
“5,6,7,8-Tetrahydroquinolin-2-amine” is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 . It is also known by its IUPAC name, 5,6,7,8-tetrahydro-2-quinolinamine .
Synthesis Analysis
A series of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines was prepared and used in individually reacting with iron chloride under nitrogen atmosphere to form their iron(ii) complexes . The condensation products react with ammonia on γ-aluminum oxide to form the corresponding tetrahydroquinolines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2,(H2,10,11) .
Chemical Reactions Analysis
Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .
Physical And Chemical Properties Analysis
Scientific Research Applications
Application in Medicinal Chemistry
Methods of Application or Experimental Procedures : The chiral synthesis of the two-ring-fused basic scaffold, the 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, proceeded as previously reported in the literature for the analogue 8-amino-5,6,7,8-tetrahydroquinoline starting from the DKR by Candida antarctica lipase of the 8-hydroxy precursor .
Results or Outcomes : Compounds 3a, 5a, and 2b, showing significant IC 50 values against the whole panel of the selected cells, were further synthesized and tested as pure enantiomers in order to shed light on how their stereochemistry might impact on the related biological effect . The most active compound ®-5a was able to affect cell cycle phases and to induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .
Application in Catalysts for Ring Opening Polymerization
Methods of Application or Experimental Procedures : The compound is prepared and employed as neutral ligand supports for zinc (II) chloride complexes . Pre-treatment of these complexes with two equivalents of either LiCH2SiMe3 or LiN(SiMe3)2 led to catalysts displaying good to exceptionally high activity for the ROP of ε-CL at 50 °C .
Results or Outcomes : The catalysts exhibited an order of magnitude higher activity when treated with two equivalents of LiN(SiMe3)2 at the same high monomer to zinc ratio . For example, one of the complexes displayed a turnover frequency (TOF) of 1.35 × 10^5 h^−1 with 90% monomer conversion within two minutes .
Application in Biological Evaluation
Methods of Application or Experimental Procedures : The compound is used in the synthesis of molecules that are evaluated for their biological properties .
Results or Outcomes : The synthesized molecules are evaluated for their biological properties .
Application in Synthesis of Antifungal Properties
Methods of Application or Experimental Procedures : The compound is prepared and employed in the synthesis of molecules that are evaluated for their antifungal properties .
Results or Outcomes : The synthesized molecules are evaluated for their antifungal properties .
Application in Synthesis of Biological Active Compounds
Methods of Application or Experimental Procedures : The chiral synthesis of the two-ring-fused basic scaffold, the 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, proceeded as previously reported in the literature for the analogue 8-amino-5,6,7,8-tetrahydroquinoline starting from the DKR by Candida antarctica lipase of the 8-hydroxy precursor .
Results or Outcomes : Compounds 3a, 5a, and 2b, showing significant IC 50 values against the whole panel of the selected cells, were further synthesized and tested as pure enantiomers in order to shed light on how their stereochemistry might impact on the related biological effect . The most active compound ®-5a was able to affect cell cycle phases and to induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .
Safety And Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQUNUAMNCPZNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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